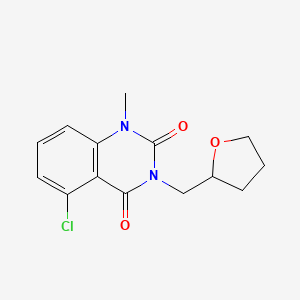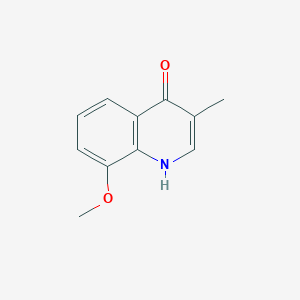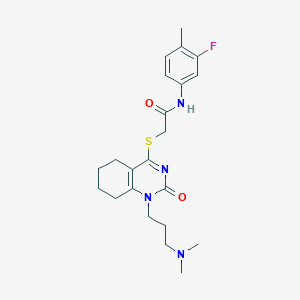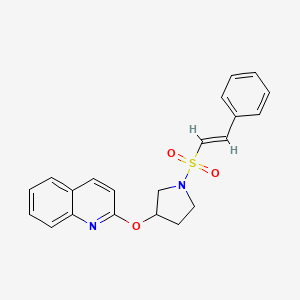
5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that regulates various cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and diabetes.
Aplicaciones Científicas De Investigación
Background
5-Chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a class of compounds with potential for various scientific research applications. This exploration focuses on understanding its utility beyond conventional scopes, such as drug use, dosage, and side effects, to illuminate its broader scientific implications.
Analytical Methodologies
The advancement in analytical methodologies has facilitated the detection and quantification of complex molecules, including chlorinated and brominated compounds. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) techniques have been pivotal in identifying and quantifying polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in human samples, illustrating the compound's role in environmental and health studies (Ericson Jogsten et al., 2010).
Environmental Monitoring
The compound's structural analogs have been utilized in monitoring environmental pollution, particularly in assessing air quality around electronic waste dismantling areas. Studies in Guiyu, Guangdong, China, have revealed severe pollution levels of PCDD/Fs and PBDD/Fs in ambient air, underscoring the significance of such compounds in evaluating environmental health risks (Huiru Li et al., 2007).
Health Impact Studies
Research on compounds structurally related to this compound has contributed significantly to understanding the health impacts of persistent organic pollutants (POPs). For instance, investigations into the levels of PCBs, PCNs, PCDDs, PCDFs, and related metabolites in human plasma have provided insights into occupational exposures and potential health effects (Weistrand et al., 1996).
Biomarker Development
Explorations into the metabolic profiles and biomarker potential for diseases such as renal cell carcinoma (RCC) have benefited from the study of related volatile organic compounds (VOCs). The identification of specific VOC biomarkers in the urine of RCC patients versus healthy subjects highlights the role of such compounds in developing non-invasive diagnostic assays (Dongchun Wang et al., 2016).
Propiedades
IUPAC Name |
5-chloro-1-methyl-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-16-11-6-2-5-10(15)12(11)13(18)17(14(16)19)8-9-4-3-7-20-9/h2,5-6,9H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZXAOPUJIAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=O)N(C1=O)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)




![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)

methanone](/img/structure/B2616695.png)
